ISOPROPYL N-PROPYL SULFIDE
Description
Isopropyl N-Propyl Sulfide is a mixed alkyl sulfide with the structural formula (CH₃)₂CH-S-CH₂CH₂CH₃, combining an isopropyl group (branched C₃H₇) and an n-propyl group (linear C₃H₇). Sulfides of this type are typically synthesized via nucleophilic substitution reactions between alkyl halides and sulfide ions. Applications may include use as solvents, intermediates in organic synthesis, or ligands in coordination chemistry, though specific industrial uses require further empirical validation .
Properties
IUPAC Name |
1-propan-2-ylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-4-5-7-6(2)3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFDQOJJDDORSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198200 | |
| Record name | 1-((1-Methylethyl)thio)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5008-73-1 | |
| Record name | 1-[(1-Methylethyl)thio]propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5008-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isopropyl propyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005008731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((1-Methylethyl)thio)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(1-methylethyl)thio]propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISOPROPYL PROPYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3V2T3L7XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Nucleophilic Substitution Method Using Thiols and Alkyl Halides
One of the most common and direct synthetic routes to isopropyl N-propyl sulfide involves the nucleophilic substitution of an alkyl halide by a thiol or thiolate anion. The general reaction scheme is:
$$
\text{R-SH (thiol)} + \text{R'-X (alkyl halide)} \rightarrow \text{R-S-R' (sulfide)} + \text{HX}
$$
Example from Patent Literature:
- In a detailed synthesis example, 2-propanethiol (isopropyl mercaptan) reacts with n-propyl bromide under basic conditions to yield this compound.
- The procedure involves preparing the sodium salt of 2-propanethiol by reacting it with sodium borohydride and sodium hydroxide in aqueous solution at low temperature (around 5 °C).
- Separately, n-propyl bromide is mixed with a phase transfer catalyst (e.g., tetrabutylammonium bromide) and heated to about 50 °C.
- The thiolate solution is then added dropwise to the alkyl halide mixture under nitrogen atmosphere, maintaining stirring and temperature control.
- After reaction completion, the organic layer is separated, yielding the sulfide product with high yield and purity.
Data Summary:
| Parameter | Details |
|---|---|
| Reactants | 2-Propanethiol, n-propyl bromide |
| Catalyst/Phase Transfer Agent | Tetrabutylammonium bromide (0.05 mol) |
| Solvent | Aqueous sodium hydroxide solution |
| Temperature | 5 °C (thiolate formation), 50 °C (reaction) |
| Atmosphere | Nitrogen |
| Yield | Up to 94% with respect to 2-propanethiol |
| Purity (GC analysis) | Approx. 90.6% |
This method offers a straightforward approach with good control over reaction conditions and product purity.
Catalytic Addition of Hydrogen Sulfide to Olefins
An alternative preparation involves the catalytic reaction of hydrogen sulfide with propylene derivatives, which can produce various thiol and sulfide products, including isopropyl and n-propyl sulfides.
- A solid acid catalyst composed of molybdenum oxide (1%), cobalt oxide (1%), and ZSM-5 molecular sieve (5%) supported on alumina is used.
- The reaction is conducted in a fixed-bed reactor at 160 °C and 0.2 MPa pressure.
- Hydrogen sulfide and propylene are mixed in a 1:1 molar ratio with a propylene space velocity of 400 h⁻¹.
- The reaction yields a mixture containing isopropyl mercaptan, n-propanethiol, isopropyl sulfide, and n-propyl sulfide.
- Propylene conversion reaches 80.2%, with isopropyl mercaptan selectivity at 89.4% and total yield of 87.6%.
This catalytic process allows the formation of sulfide compounds directly from olefins and hydrogen sulfide under relatively mild conditions, though product mixtures require further separation to isolate this compound.
Oxidation and Further Functionalization of Sulfides
In some synthetic schemes, sulfides such as this compound are prepared by first synthesizing simpler sulfides and then oxidizing or functionalizing them.
- Ethyl isopropyl sulfide is synthesized by nucleophilic substitution and then oxidized using hydrogen peroxide in the presence of sodium tungstate dihydrate and sulfuric acid at 50–60 °C.
- The oxidation yields sulfone derivatives with high purity (99.9% by GC) and good yield (90%).
- Similar strategies could be adapted for this compound to obtain sulfoxide or sulfone analogs.
This approach is valuable for modifying the chemical properties of sulfides for specific applications.
Comparative Data Table of Preparation Methods
| Method | Key Reactants/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution (thiol + alkyl halide) | 2-Propanethiol + n-propyl bromide, NaBH4/NaOH, 5–50 °C | Up to 94 | ~90.6 | High yield, straightforward | Requires handling of thiols/halides |
| Catalytic addition of H2S to olefins | Propylene + H2S, Mo/Co/ZSM-5 catalyst, 160 °C, 0.2 MPa | 80.2 (conversion) | Selectivity ~89.4 (mercaptan) | Direct from olefins and H2S | Product mixture, separation needed |
| Sulfuric acid reaction with propylene | Propylene + H2SO4 (90–95%), 0–30 °C, 160+ psi | Not direct | N/A | Economical, scalable | Produces sulfates, not sulfides |
| Oxidation of sulfides | Sulfide + H2O2, sodium tungstate, 50–60 °C | 90 | 99.9 | High purity sulfone products | Requires prior sulfide synthesis |
Chemical Reactions Analysis
Types of Reactions: Isopropyl n-Propyl Sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The sulfide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed:
- Various substituted sulfides from substitution reactions .
Sulfoxides and sulfones: from oxidation.
Thiols: from reduction.
Scientific Research Applications
Chemical Applications
1. Synthesis of Sulfur-Containing Compounds
Isopropyl N-Propyl Sulfide serves as a crucial intermediate in the synthesis of various sulfur-containing compounds. It can be utilized in reactions to produce sulfoxides and sulfones through oxidation processes. The compound's ability to undergo substitution reactions allows it to form diverse substituted sulfides, enhancing its utility in organic synthesis .
2. Reaction Mechanisms
The compound can participate in several types of chemical reactions:
- Oxidation: Converts this compound into sulfoxides and sulfones.
- Reduction: Produces thiols.
- Substitution: The sulfide group can be replaced with other functional groups under specific conditions.
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | Sulfoxides, Sulfones |
| Reduction | Thiols |
| Substitution | Substituted sulfides |
Biological Applications
1. Biological Activity
Research indicates that this compound may exhibit biological activity, particularly in enzyme interactions. Studies are ongoing to explore its potential as a bioactive compound, which could lead to new insights in pharmacology and biochemistry .
2. Medicinal Research
Investigations into the therapeutic applications of this compound are emerging. Its structural similarities to other biologically active sulfides suggest possible roles in drug development and disease treatment .
Industrial Applications
1. Solvent Properties
In industrial settings, this compound is employed as a solvent due to its favorable physical properties, including low viscosity and good solubility for various organic compounds .
2. Production of Specialty Chemicals
The compound is also involved in the production of specialty chemicals, where it acts as a building block for more complex chemical structures used in various applications ranging from agriculture to materials science .
Case Study 1: Synthesis Optimization
A study published in the Journal of the American Chemical Society explored the synthesis of this compound using isopropyl and n-propyl alcohols reacted with hydrogen sulfide under acidic conditions. The research highlighted optimization techniques that improved yield and purity, demonstrating the compound's relevance in synthetic organic chemistry .
Case Study 2: Biological Interaction
Research conducted at a leading university investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that this compound could modulate enzyme activity, paving the way for further exploration into its medicinal properties .
Mechanism of Action
Isopropyl n-Propyl Sulfide can be compared with other similar sulfur-containing compounds such as:
- Diisopropyl sulfide
- Dipropyl sulfide
- Methyl propyl sulfide
Uniqueness:
Comparison with Similar Compounds
Research Findings and Key Observations
Synthetic Challenges: Mixed sulfides like this compound require careful control of reaction conditions to avoid cross-contamination from symmetric byproducts (e.g., di-n-propyl or di-isopropyl sulfides) .
Thermal Stability :
- Linear sulfides (n-propyl, n-butyl) exhibit higher thermal stability than branched analogs, as seen in their elevated boiling points .
Applications: n-Propyl Sulfide: Used in organic synthesis and as a solvent . Isopropyl Methyl Sulfide: Potential applications in flavor/fragrance industries due to volatile properties .
Biological Activity
Isopropyl N-propyl sulfide (CAS Number: 5008-73-1) is a sulfur-containing organic compound that has garnered interest in various fields, particularly in biology and medicine. This compound is characterized by its unique structure, which includes an isopropyl group and a propyl group attached to a sulfur atom. Its potential biological activities, particularly as an antibacterial agent and its interactions with enzymes, make it a subject of ongoing research.
The biological activity of this compound may be attributed to its ability to interact with thiol groups in proteins. This interaction can disrupt essential cellular processes, including lipid biosynthesis in bacteria. For example, related sulfur compounds have been shown to inhibit the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH), which plays a critical role in bacterial fatty acid synthesis .
Case Studies and Research Findings
Several studies have explored the biological activity of sulfur-containing compounds, providing insights into the potential applications of this compound:
- Antibacterial Activity : In vitro assays demonstrated that certain sulfur compounds exhibited strong antibacterial properties against strains like MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the importance of the disulfide linkage for bioactivity, indicating that modifications to the structure could affect efficacy .
- Enzyme Inhibition : Research has shown that some sulfides can directly inhibit key bacterial enzymes. For instance, studies indicated that specific sulfur compounds could effectively inhibit FabH without the need for coenzyme A, suggesting a direct interaction with the enzyme's thiol groups .
- Comparative Analysis : Comparative studies with other sulfur compounds such as diisopropyl sulfide and dipropyl sulfide revealed differences in biological activity based on structural variations. These findings underscore the significance of molecular structure in determining the biological efficacy of these compounds.
Data Table: Biological Activity Comparison
| Compound | MIC (µg/mL) | Target Bacteria | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | Staphylococcus aureus | Inhibition of fatty acid synthesis |
| Diisopropyl Sulfide | TBD | MRSA | Enzyme inhibition |
| Dipropyl Sulfide | TBD | Various Gram-positive bacteria | Disruption of thiol-dependent processes |
Note: Specific MIC values for this compound are currently undetermined (TBD) and require further investigation.
Q & A
Q. Why do conflicting reports exist regarding the nucleophilicity of this compound compared to analogous thioethers?
Q. How can researchers address the lack of high-resolution mass spectrometry (HRMS) data for this compound derivatives?
- Methodological Answer : Collaborate with facilities specializing in HRMS (ESI-TOF or Orbitrap). Validate proposed fragmentation pathways via isotopic labeling (e.g., deuterated alkyl chains) and tandem MS/MS .
Emerging Research Directions
Q. What novel applications of this compound are being explored in asymmetric catalysis or supramolecular chemistry?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
